molecular formula C5H13Na2O10P B13726594 Sodium 5-O-phosphonato-D-ribofuranose hydrate

Sodium 5-O-phosphonato-D-ribofuranose hydrate

Cat. No.: B13726594
M. Wt: 310.10 g/mol
InChI Key: URDSGNUYGLVTPO-CKJQBBATSA-L
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Description

Sodium 5-O-phosphonato-D-ribofuranose hydrate: is a chemical compound that plays a significant role in various biochemical processes. It is commonly used in research and industrial applications due to its unique properties and functions. This compound is particularly valued for its role as an intermediate in the pentose phosphate pathway and nucleotide biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of Sodium 5-O-phosphonato-D-ribofuranose hydrate typically involves the phosphorylation of D-ribose. The process includes the use of phosphorylating agents under controlled conditions to ensure the correct formation of the phosphonate group. The reaction is usually carried out in an aqueous medium to facilitate the hydration of the compound .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: : Sodium 5-O-phosphonato-D-ribofuranose hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various phosphorylated sugars and nucleotides, which are essential in biochemical pathways .

Scientific Research Applications

Sodium 5-O-phosphonato-D-ribofuranose hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-O-phosphonato-D-ribofuranose hydrate involves its role as an intermediate in the pentose phosphate pathway. It acts by transferring the phosphoribosyl group to various substrates, facilitating the biosynthesis of nucleotides and other essential biomolecules. The molecular targets include enzymes such as hypoxanthine-guanine phosphoribosyltransferase and orotate phosphoribosyltransferase .

Comparison with Similar Compounds

Similar Compounds

  • 5-O-phosphono-alpha-D-ribofuranosyl diphosphate
  • D-Ribose 5-phosphate disodium salt dihydrate

Comparison: : Sodium 5-O-phosphonato-D-ribofuranose hydrate is unique due to its specific role in the pentose phosphate pathway and its ability to act as a precursor for nucleotide biosynthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it a preferred choice in various research and industrial applications .

Properties

Molecular Formula

C5H13Na2O10P

Molecular Weight

310.10 g/mol

IUPAC Name

disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;dihydrate

InChI

InChI=1S/C5H11O8P.2Na.2H2O/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;;;;/h2-8H,1H2,(H2,9,10,11);;;2*1H2/q;2*+1;;/p-2/t2-,3-,4-,5?;;;;/m1..../s1

InChI Key

URDSGNUYGLVTPO-CKJQBBATSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(O1)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+]

Origin of Product

United States

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